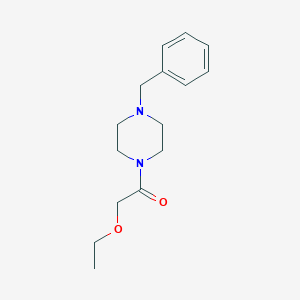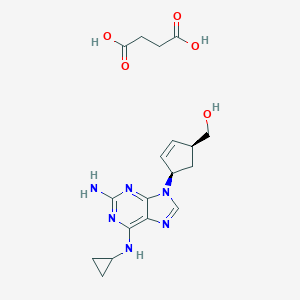![molecular formula C18H24ClNO4 B221382 Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes.
Mécanisme D'action
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This leads to the inhibition of the NMDA receptor-mediated synaptic plasticity, which is crucial for learning and memory processes. This compound has also been shown to block the activation of the NMDA receptor by glutamate, which is a major neurotransmitter in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects on the brain. This compound has been shown to block the NMDA receptor-mediated synaptic plasticity in the hippocampus, which is essential for learning and memory processes. This compound has also been shown to have anticonvulsant and analgesic effects, which make it a potential therapeutic agent for the treatment of chronic pain and epilepsy. However, this compound has also been shown to have neurotoxic effects at high doses, which limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high potency and selectivity for the NMDA receptor, which makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, this compound also has several limitations, including its neurotoxic effects at high doses, which limit its therapeutic potential. Additionally, this compound has a short half-life, which requires frequent dosing in experiments.
Orientations Futures
There are several future directions for research on Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate. One direction is to investigate the potential therapeutic effects of this compound in the treatment of chronic pain and epilepsy. Another direction is to develop new compounds that have similar or improved properties compared to this compound, such as longer half-life and reduced neurotoxicity. Additionally, further research is needed to understand the mechanisms underlying the neurotoxic effects of this compound and to develop strategies to mitigate these effects. Finally, research is needed to investigate the role of the NMDA receptor in other physiological and pathological processes, such as addiction and depression.
Méthodes De Synthèse
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate can be synthesized through a multi-step process, starting from 4-chlorophenol. The first step involves the formation of 4-chlorobenzyl chloride, which is then reacted with 2-methylpropanoyl chloride to form the corresponding 2-methylpropanoyl-4-chlorobenzyl chloride. The next step involves the reaction of this intermediate with piperidine-4-carboxylic acid to yield this compound. The final step involves the esterification of this compound with ethanol to obtain the ethyl ester of this compound.
Applications De Recherche Scientifique
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. This compound has been shown to block the NMDA receptor-mediated synaptic plasticity in the hippocampus, which is essential for learning and memory processes. This compound has also been used to investigate the mechanisms underlying the development of chronic pain, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C18H24ClNO4 |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H24ClNO4/c1-4-23-16(21)13-9-11-20(12-10-13)17(22)18(2,3)24-15-7-5-14(19)6-8-15/h5-8,13H,4,9-12H2,1-3H3 |
Clé InChI |
CAUYJZADNAKQHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
SMILES canonique |
CCOC(=O)C1CCN(CC1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)








